molecular formula C8H9N3S B053393 1H-Benzimidazol-6-amine, 2-(methylthio)- CAS No. 116008-54-9

1H-Benzimidazol-6-amine, 2-(methylthio)-

Cat. No. B053393
CAS RN: 116008-54-9
M. Wt: 179.24 g/mol
InChI Key: FTUPVZFFTQNCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazol-6-amine, 2-(methylthio)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a member of the benzimidazole family of compounds and has been synthesized using different methods.

Scientific Research Applications

1H-Benzimidazol-6-amine, 2-(methylthio)- has been the focus of scientific research due to its potential applications in various fields. In the field of medicine, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro (Li et al., 2016). In addition, this compound has also been studied for its potential as an antifungal agent (Zhang et al., 2017).

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-6-amine, 2-(methylthio)- is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle (Li et al., 2016). In addition, this compound may also inhibit the growth of fungi by disrupting the cell wall and membrane (Zhang et al., 2017).
Biochemical and Physiological Effects
Studies have shown that 1H-Benzimidazol-6-amine, 2-(methylthio)- can inhibit the growth of cancer cells and fungi. However, the biochemical and physiological effects of this compound on normal cells and tissues are not fully understood. Further studies are needed to determine the potential toxicity of this compound on normal cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-Benzimidazol-6-amine, 2-(methylthio)- in lab experiments is its potential as an anticancer and antifungal agent. This compound can be used to study the mechanisms of cancer cell growth and fungal growth. However, one limitation of using this compound is its potential toxicity on normal cells and tissues. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 1H-Benzimidazol-6-amine, 2-(methylthio)-. One direction is the study of the potential toxicity of this compound on normal cells and tissues. Further studies are needed to determine the safe dosage and potential side effects of this compound. Another direction is the study of the mechanism of action of this compound on cancer cells and fungi. Further studies are needed to determine the specific pathways that this compound targets. Finally, the synthesis of analogs of 1H-Benzimidazol-6-amine, 2-(methylthio)- may lead to the discovery of more potent anticancer and antifungal agents.
Conclusion
In conclusion, 1H-Benzimidazol-6-amine, 2-(methylthio)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential as an anticancer and antifungal agent. Further studies are needed to determine the potential toxicity of this compound on normal cells and tissues and to determine the specific pathways that this compound targets.

Synthesis Methods

The synthesis of 1H-Benzimidazol-6-amine, 2-(methylthio)- involves the reaction of 2-chloroaniline with potassium thioacetate to form 2-(methylthio)benzimidazole-6-carbothioamide. This intermediate is then reacted with sodium hydroxide to form 1H-Benzimidazol-6-amine, 2-(methylthio)- (Li et al., 2016).

properties

IUPAC Name

2-methylsulfanyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUPVZFFTQNCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylsulfanyl-3H-benzimidazol-5-amine

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